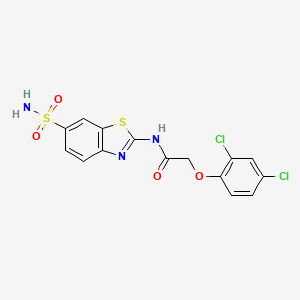

2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide

Description

2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy group linked to an acetamide backbone and a 6-sulfamoyl-substituted benzothiazole moiety. Its molecular formula is C₁₅H₁₀Cl₃N₃O₃S₂, with a molecular weight of 426.75 g/mol (calculated from structural analogs in ). The compound’s structural complexity arises from the integration of pharmacophoric groups: the 2,4-dichlorophenoxy fragment (common in herbicides and anti-inflammatory agents) and the sulfamoyl-benzothiazole unit (associated with enzyme inhibition and antimicrobial activity) .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N3O4S2/c16-8-1-4-12(10(17)5-8)24-7-14(21)20-15-19-11-3-2-9(26(18,22)23)6-13(11)25-15/h1-6H,7H2,(H2,18,22,23)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZVWSSZQLGBHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the dichlorophenoxy group: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

Formation of the benzothiazolyl group: The benzothiazole ring can be synthesized by reacting 2-aminobenzenethiol with carbon disulfide and an appropriate amine.

Coupling reaction: The final step involves coupling the dichlorophenoxyacetic acid with the benzothiazolylamine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use as a biochemical probe to study enzyme activities or protein interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bioactivity and physicochemical properties can be contextualized against analogs with modifications in the benzothiazole ring, phenoxy substituents, or amide linkages. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Effects on Enzyme Inhibition: The sulfamoyl group (SO₂NH₂) in the target compound may enhance hydrogen-bonding interactions with enzymes like COX-2, similar to thiourea-containing analogs that showed superior binding compared to 2,4-dichlorophenoxyacetic acid .

Benzothiazole vs. Pyridine Core :

- Compound 533 (pyridine core) acts as a synthetic auxin, whereas benzothiazole derivatives (e.g., BTA) demonstrate kinase inhibition. This highlights the benzothiazole moiety’s role in diversifying bioactivity .

Impact of Trifluoromethyl and Methoxy Groups :

- BTA’s 3,4,5-trimethoxyphenyl and 6-CF₃ groups contribute to its high CK-1δ inhibitory activity, suggesting electron-withdrawing groups enhance binding in kinase targets .

Chain Length and Flexibility :

- Propanamide derivatives () introduce conformational flexibility, which may improve docking but require further validation.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is a sulfonamide derivative that has gained attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the compound's synthesis, biological evaluations, and its mechanisms of action based on diverse research findings.

Chemical Structure

The molecular formula of the compound is . Its structure features a dichlorophenoxy group and a benzothiazole moiety, which are known to contribute to its biological activities.

Anticancer Activity

Research has shown that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, sulfonamide derivatives have demonstrated inhibitory effects on various cancer cell lines. A study highlighted that modifications to the benzothiazole structure could enhance selectivity towards specific cancer types by targeting carbonic anhydrase isoforms, particularly CA IX and CA XII .

In vitro studies indicated that compounds similar to this compound reduced cell viability in cancer cell lines such as HT-29 and MDA-MB-231, with IC50 values ranging from 51.6 to 99.6 nM against CA IX . These findings suggest that the compound may possess significant potential as an anticancer agent.

Antimicrobial Activity

Sulfonamide compounds are traditionally recognized for their antimicrobial properties. The presence of the sulfonamide group in this compound may confer similar antimicrobial effects. Studies have shown that various sulfonamide derivatives exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to inhibit specific enzymes and pathways:

- Carbonic Anhydrase Inhibition : The compound's structural features allow it to bind effectively to carbonic anhydrases (CAs), particularly CA IX and XII, which are overexpressed in various tumors. This inhibition can lead to altered pH levels in the tumor microenvironment, inhibiting tumor growth and metastasis .

- Antibacterial Mechanism : The sulfonamide group competes with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By inhibiting this pathway, the compound can effectively reduce bacterial proliferation .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.